Product packaging for Benztropine mesilate(Cat. No.:)

Benztropine mesilate

Cat. No.: B10765804
M. Wt: 403.5 g/mol
InChI Key: CPFJLLXFNPCTDW-STYNFMPRSA-N
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Description

Benztropine mesilate, the mesylate salt form of benztropine, is a potent and centrally active anticholinergic agent of significant interest in neuroscience and pharmacological research. Its primary mechanism of action involves competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, within the central nervous system. This action underpins its utility in experimental models of Parkinson's disease and drug-induced extrapyramidal symptoms, where it serves to restore the critical balance between dopaminergic and cholinergic neurotransmission in the striatum.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29NO4S B10765804 Benztropine mesilate

Properties

Molecular Formula

C22H29NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

(1R,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid

InChI

InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1

InChI Key

CPFJLLXFNPCTDW-STYNFMPRSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O

Origin of Product

United States

Pharmacological Mechanisms of Action

Central Cholinergic System Modulation

Benztropine (B127874) mesilate's interaction with the central cholinergic system is a primary aspect of its pharmacological profile. It functions mainly by opposing the actions of the neurotransmitter acetylcholine (B1216132).

Antagonism of Acetylcholine Activity

Benztropine is established as a centrally acting anticholinergic agent, specifically functioning as a selective muscarinic receptor antagonist. wikipedia.orgnih.govnih.govpsychdb.com It exhibits a high affinity for and blocks M1 muscarinic acetylcholine receptors, particularly within the striatum of the brain. nih.govdrugbank.com Research indicates that benztropine competes with acetylcholine for these binding sites in the central nervous system. nih.gov Its anticholinergic activity has been found to be approximately half that of atropine (B194438) in vivo and comparable to atropine ex vivo. wikipedia.orgdrugbank.comprobes-drugs.org This blockade of cholinergic transmission is a therapeutically significant component of its mechanism. wikipedia.orgncats.iomedicinenet.com The compound also acts as an antagonist at M3 receptors. wikipedia.org

Detailed binding affinity studies have quantified benztropine's potent interaction with muscarinic receptors, as shown in the table below.

Receptor TargetBinding Affinity (Ki)Species/Tissue
M1 Muscarinic Acetylcholine Receptor0.59 nMRat brain membranes bertin-bioreagent.com

This table displays the high affinity of benztropine for the M1 muscarinic receptor, indicating a strong antagonistic action.

Restoration of Neurotransmitter Balance (Dopamine-Acetylcholine)

In certain neurological states, a reduction in dopamine (B1211576) levels leads to a functional imbalance, resulting in a relative overactivity of the cholinergic system. patsnap.com A core mechanism of benztropine is the restoration of the equilibrium between dopamine and acetylcholine. wikipedia.orgdrugbank.compatsnap.com By antagonizing muscarinic receptors, benztropine effectively curtails the excessive cholinergic signaling that arises from dopamine depletion. psychdb.compatsnap.com This rebalancing of neurotransmitter activity is crucial for mitigating associated motor symptoms. patsnap.comclevelandclinic.org The functional interplay between these two systems is critical for normal motor control, and evidence suggests that in a dopamine-deficient state, acetylcholine release increases, an effect counteracted by antimuscarinic drugs like benztropine. nih.gov

Dopaminergic System Interactions

Beyond its anticholinergic properties, benztropine mesilate significantly interacts with the dopaminergic system, primarily by inhibiting the reuptake of dopamine.

Inhibition of Presynaptic Dopamine Reuptake

Benztropine is a potent inhibitor of the presynaptic dopamine transporter (DAT), which blocks the reuptake of dopamine from the synapse. nih.govdrugbank.comprobes-drugs.org This action effectively increases the concentration and prolongs the action of dopamine in the synaptic cleft. wikipedia.orgnih.govmedscape.comnih.gov The chemical structure of benztropine, which includes a tropane (B1204802) moiety similar to that found in cocaine, is integral to its function as a dopamine uptake inhibitor. nih.govdrugbank.com Benztropine and its analogues are classified as atypical dopamine reuptake inhibitors. wikipedia.org

Effects on Extracellular Dopamine Levels

The inhibition of dopamine reuptake by benztropine results in a dose-dependent elevation of extracellular dopamine concentrations within the nerve terminals of the dopaminergic system. nih.govdrugbank.comprobes-drugs.org This enhancement of dopaminergic activity is a direct consequence of blocking the DAT. wikipedia.orgpsychdb.compatsnap.com In vivo research has confirmed that benztropine administration can induce the release of dopamine from the brain, further contributing to increased dopaminergic signaling. nih.govcapes.gov.br

Influence on Dopamine Transporter (DAT) Function

Benztropine binds directly to the dopamine transporter with significant affinity. nih.gov Research findings have placed its binding affinity (Ki) for the DAT in the nanomolar range, as detailed in the table below.

Transporter TargetBinding Affinity (Ki)
Dopamine Transporter (DAT)130 nM - 237 nM bertin-bioreagent.com

This table presents the binding affinity of benztropine for the dopamine transporter, underlying its reuptake inhibition mechanism.

Computational modeling and mutagenesis studies have indicated that the binding site for benztropine on the DAT overlaps with the binding site for the natural substrate, dopamine. nih.govscilit.com This suggests a competitive inhibition mechanism. The interaction of benztropine with the DAT is considered "atypical" because, unlike classical DAT inhibitors, it may stabilize distinct conformations of the transporter protein, potentially explaining its unique pharmacological profile. researchgate.net Specific amino acid residues within the transmembrane domains of the DAT are crucial for this interaction. nih.gov

Histaminergic System Modulation

Histamine (B1213489) H1 Receptor Antagonism

This compound functions as a histamine H1 receptor antagonist. nih.govnih.govncats.io This mechanism involves blocking the action of histamine at H1 receptors in the central nervous system. drugbank.comdrugs.com By antagonizing these receptors, benztropine can influence functions regulated by brain histamine, such as arousal and cognitive processes. drugs.com

Research into the structure-activity relationships of benztropine and its analogues has provided detailed insights into their interaction with the histamine H1 receptor. nih.govnih.gov Studies using radioligand binding assays have determined the binding affinities (Ki) of a series of benztropine analogues for the H1 receptor. nih.gov These studies reveal a wide range of affinities, demonstrating that molecular structure plays a critical role in the potency of H1 receptor antagonism. nih.govnih.gov For instance, modifications to the tropane ring or the diphenylmethoxy group can significantly alter binding affinity. nih.govnih.gov Specifically, smaller substituents on the aromatic rings are generally well-tolerated for H1 receptor binding, but substitution on only one of the aromatic rings is preferred. nih.govnih.gov Conversely, substituents at the 2- and N-positions of the tropane ring, which are favorable for dopamine transporter affinity, appear to interfere with binding at the histamine H1 receptor. nih.govnih.gov

Table 1: Binding Affinities (Ki) of Benztropine Analogues at the Histamine H1 Receptor

Compound/Analogue H1 Receptor Ki (nM)
Benztropine (BZT) 16
Analogue Series 16 - 37600

Data sourced from studies on benztropine analogues. nih.govnih.gov

This antagonistic action at H1 receptors is a recognized component of benztropine's pharmacological profile, alongside its effects on muscarinic and dopamine receptors. probes-drugs.orgdrugbank.comdrugbank.com

Comparative Antihistaminic Activity

The antihistaminic properties of benztropine have been compared to those of established antihistamines. nih.govdrugbank.comrxlist.com In animal studies and laboratory tests, the antihistaminic activity of benztropine has been shown to be potent, approaching the level of pyrilamine (B1676287) (mepyramine). nih.govdrugbank.comrxlist.comwikipedia.org This similarity is noteworthy, as pyrilamine is a classic H1 antagonist.

While benztropine shares structural features with the antihistamine diphenhydramine (B27), their clinical applications and primary mechanisms differ. patsnap.comnih.govreddit.com Benztropine is primarily utilized for its potent anticholinergic effects, whereas diphenhydramine is used mainly for its antihistaminic properties in treating allergic reactions. reddit.com

Studies comparing the structural requirements for benztropine's binding to the dopamine transporter (DAT) versus the histamine H1 receptor have found no correlation between the binding affinities at these two sites. nih.gov This suggests that the structural features dictating affinity for the DAT are distinct from those required for H1 receptor antagonism, allowing for the potential design of more selective compounds. nih.govnih.gov

Receptor Binding and Molecular Dynamics Studies

Muscarinic Receptor Subtype Affinity and Selectivity

Benztropine (B127874) mesilate exhibits a notable affinity for certain subtypes of muscarinic acetylcholine (B1216132) receptors, which is central to its anticholinergic effects.

Benztropine acts as a selective antagonist at M1 and M3 muscarinic acetylcholine receptors. wikipedia.orgmedchemexpress.com It has a high affinity for the M1 muscarinic receptor, which is predominantly found in the brain. drugbank.comprobes-drugs.org Research indicates that benztropine can discriminate between the M1 (neuronal) and peripheral muscarinic subtypes. ncats.io Its action on M1 and M3 receptors is thought to be the basis for its ability to promote the differentiation of oligodendrocytes, which is relevant for potential applications in demyelinating disorders. medchemexpress.com While the role of the M4 receptor in the therapeutic effects of drugs for movement disorders is an area of active investigation, specific binding affinity data for benztropine at the M4 subtype is not as extensively documented in publicly available research. psychdb.com

Table 1: Benztropine Affinity for Muscarinic Receptor Subtypes

Receptor Subtype Binding Affinity (Ki)
M1 0.59 nM
M3 5.75 nM

Note: The Ki value for M3 was converted from a pKi of 8.24. probes-drugs.org

Ligand displacement assays are a common method to determine the binding affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand known to bind to the receptor of interest is used, and the ability of the test compound (in this case, benztropine) to displace the radioligand is measured. [3H]pirenzepine is a well-established radioligand with high selectivity for the M1 muscarinic receptor. bertin-bioreagent.com

Studies using [3H]pirenzepine in rat cortical membranes have been employed to quantify the affinity of benztropine for the M1 receptor. In one such study, a Ki value of 0.251 nM was determined for benztropine, indicating a very high affinity for the M1 receptor subtype. bertin-bioreagent.com This high affinity underscores the compound's potent central anticholinergic activity.

Dopamine (B1211576) Transporter Binding Dynamics

In addition to its anticholinergic properties, benztropine is a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. drugbank.comncats.io This action increases the availability of dopamine in the synapse.

The potency of benztropine at the dopamine transporter has been quantified through various in vitro assays. These studies have determined its half-maximal inhibitory concentration (IC50) for dopamine uptake and its binding affinity (Ki). The IC50 value represents the concentration of benztropine required to inhibit 50% of dopamine uptake, while the Ki value is the equilibrium dissociation constant, a measure of binding affinity.

Table 2: Benztropine Binding Affinity and Functional Potency at the Dopamine Transporter (DAT)

Parameter Value
Ki for DAT 130 nM, 237 nM
IC50 for Dopamine Uptake Inhibition Not explicitly found in search results

Note: Ki values are from studies on rat brain membranes.

Benztropine has been identified as a human D2 dopamine receptor allosteric antagonist. medchemexpress.com Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site where the endogenous ligand (dopamine) binds. This binding can alter the receptor's conformation and, consequently, its response to the primary ligand. While benztropine is recognized as an allosteric modulator of the D2 receptor, the precise molecular mechanism of this interaction is not yet fully elucidated in the available scientific literature.

Recent research has revealed that benztropine and its analogs induce distinct conformational changes in the dopamine transporter (DAT) compared to other DAT inhibitors like cocaine. wikipedia.orgmedchemexpress.com While cocaine and its analogs tend to stabilize the DAT in an outward-facing conformation, benztropine appears to favor a more cytoplasmic-facing (inward-facing) conformation. medchemexpress.com

This difference in stabilizing distinct transporter conformations is a significant area of research, as it may explain the different behavioral profiles of these compounds. The ability of benztropine to promote an inward-facing conformation is thought to be a key factor in its atypical dopamine reuptake inhibition, potentially contributing to a lower abuse liability compared to cocaine. medchemexpress.com This is supported by findings that the binding of some benztropine analogs to DAT is less sensitive to sodium ion concentrations, further suggesting a different mode of interaction with the transporter compared to classical DAT inhibitors. medchemexpress.com

Histamine (B1213489) H1 Receptor Binding Characteristics

Research Findings

Studies have systematically evaluated the binding affinity of benztropine and its analogues to the histamine H1 (H1) receptor. Benztropine itself demonstrates a significant affinity for the H1 receptor. nih.gov In radioligand binding assays, benztropine has been shown to bind to the human histamine H1 receptor with a Ki value of 1.1 nM. nih.gov The Ki, or inhibition constant, represents the concentration of a ligand required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity.

Data from animal studies have suggested that the antihistaminic effect of benztropine is comparable to that of pyrilamine (B1676287), a known first-generation antihistamine. researchgate.netnih.gov This underscores the functional relevance of its H1 receptor binding.

A comparative analysis of a series of benztropine analogues revealed a wide spectrum of binding affinities for the histamine H1 receptor, with Ki values ranging from 16 to 37,600 nM. researchgate.netmdpi.com This variation highlights the structural determinants necessary for potent H1 receptor interaction. For instance, the study indicated that for optimal binding to the H1 receptor, substitution on only one of the aromatic rings of the diphenylmethoxy group is preferred. researchgate.net Furthermore, it was observed that substituents at the 2- and N-positions of the tropane (B1204802) ring, which are favorable for dopamine transporter (DAT) binding, appear to interfere with optimal binding at the histamine H1 receptor, suggesting different structural requirements for these two receptor sites. researchgate.net This lack of correlation between binding affinities at the DAT and the H1 receptor (r² = 0.0020) further supports the idea of distinct pharmacophoric requirements for each receptor. mdpi.com

The structural features of benztropine analogues, such as the distances between pharmacophoric elements and the angle between the aromatic rings, have been analyzed to understand their affinity for the H1 receptor. mdpi.com These features show some overlap with classical histamine H1 antagonists, which may account for their binding capabilities. mdpi.com

While detailed molecular dynamics simulations specifically for benztropine at the H1 receptor are not extensively documented in publicly available literature, the principles of such interactions can be inferred from studies on the H1 receptor and its ligands. Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For the H1 receptor, these simulations help in understanding how ligands like antihistamines bind and stabilize specific conformational states of the receptor. For example, atomistic molecular dynamics simulations have been used to investigate the influence of different protonation states of histamine on its interaction with the H1 receptor, revealing that specific forms are more stable in the binding pocket. nih.gov Such computational studies, including homology modeling and docking, have also been employed to predict the three-dimensional structure of the H1 receptor and identify key amino acid residues, such as MET 183, THR 184, and ILE 187, that are crucial for the binding of other H1 antagonists. These methods provide a framework for understanding the potential binding mode of benztropine within the H1 receptor's binding site.

Data Tables

The following table summarizes the binding affinities of benztropine and some of its analogues for the histamine H1 receptor, as determined by radioligand binding assays.

Table 1: Binding Affinities of Benztropine and Analogues at the Histamine H1 Receptor

Compound Binding Affinity (Ki) at H1 Receptor (nM) Source
Benztropine 1.1 nih.gov

Preclinical Pharmacological Investigations

In Vitro Model Systems

Benztropine (B127874) mesilate has been investigated for its effects on cancer stem cells (CSCs) using human (MDA-MB-231) and murine (4T1-luc2) triple-negative breast cancer cell lines. Studies have demonstrated that benztropine mesilate can inhibit the formation and self-renewal of mammospheres, which are enriched in CSCs. oncotarget.comresearchgate.net In both MDA-MB-231 and 4T1-luc2 cell lines, treatment with this compound resulted in a dose-dependent reduction in the number and size of these spheres. oncotarget.com For instance, in 4T1-luc2 cells, concentrations of 5 µM and 10 µM significantly inhibited mammosphere formation. oncotarget.com

Furthermore, this compound was shown to decrease the subpopulation of cells with high aldehyde dehydrogenase (ALDH) activity, a key marker for CSCs. oncotarget.com In MDA-MB-231 spheres, a 6-day treatment with 1, 5, and 10 µM of this compound reduced the percentage of ALDH-positive cells from a baseline of 11.1% down to 7.1%, 5.5%, and 4.9%, respectively. oncotarget.com The inhibitory effects of this compound on mammosphere formation in 4T1-luc2 and MDA-MB-231 cells could be partially counteracted by the presence of agonists for acetylcholine (B1216132) (carbachol), histamine (B1213489), and dopamine (B1211576), suggesting the involvement of these receptor pathways in its anti-CSC activity. oncotarget.com

Effect of this compound on ALDH+ Cell Population in MDA-MB-231 Spheres
Treatment GroupConcentrationPercentage of ALDH+ Cells (%)
DMSO (Control)-11.1
This compound1 µM7.1
This compound5 µM5.5
This compound10 µM4.9
Paclitaxel (B517696)10 nM16.8

The anticholinergic properties of this compound have been characterized using isolated organ preparations. In the isolated guinea pig ileum, a classic model for assessing antimuscarinic activity, this compound demonstrates a potent anticholinergic effect. pendopharm.comrxlist.comdroracle.ai Its activity in this ex vivo system is reported to be approximately equal to that of atropine (B194438), a well-known muscarinic receptor antagonist. pendopharm.comrxlist.comdrugbank.com This finding highlights the compound's significant ability to block cholinergic receptors, which is a cornerstone of its pharmacological action. droracle.aiwikipedia.org

A significant area of preclinical research for benztropine has been its role in promoting the differentiation of oligodendrocyte precursor cells (OPCs). msdiscovery.orgnih.gov OPCs are progenitor cells in the central nervous system responsible for generating mature, myelin-producing oligodendrocytes. researchgate.net Studies have shown that benztropine treatment can induce robust differentiation of rat and mouse OPCs in culture. nih.govnih.gov This leads to a significant increase in the number of mature oligodendrocytes. nih.gov

In co-cultures of rat OPCs with mouse neurons, benztropine was found to significantly increase the myelination of axons. msdiscovery.orgnih.gov The mechanism underlying this effect is believed to involve the antagonism of M1 and M3 muscarinic acetylcholine receptors on OPCs, which are thought to inhibit differentiation. msdiscovery.orgresearchgate.netnih.gov By blocking these receptors, benztropine promotes the maturation of OPCs into myelinating cells. msdiscovery.orgnih.gov This pro-myelinating activity has positioned benztropine as a compound of interest for regenerative strategies in demyelinating diseases. nih.gov

Summary of Benztropine's Effect on Oligodendrocyte Differentiation In Vitro
Model SystemObserved EffectProposed Mechanism
Rat and Mouse OPC CulturesInduces robust differentiation into mature oligodendrocytes. nih.govnih.govAntagonism of M1/M3 muscarinic receptors. researchgate.netnih.gov
Co-culture of Neurons and OPCsIncreases the number of myelinated axons. msdiscovery.orgnih.govStimulation of OPC differentiation leading to enhanced myelination. nih.gov

In Vivo Animal Models

In vivo studies using animal models have been crucial in understanding benztropine's effects on neurotransmitter systems. Research in anesthetized rats utilizing in vivo microdialysis has established a direct inhibitory effect of benztropine on dopamine reuptake in the striatum. drugbank.comnih.gov When infused directly into the striatum, benztropine causes a dose-dependent increase in the concentration of extracellular dopamine. nih.gov This action is attributed to its potent inhibition of the presynaptic dopamine transporter. drugbank.com By blocking this transporter, benztropine prolongs the action of dopamine in the synapse, which is believed to contribute to its therapeutic effects in movement disorders by helping to correct the imbalance between the neurotransmitters acetylcholine and dopamine. drugbank.comwikipedia.org

The anticholinergic and antihistaminic activities of this compound have been evaluated in various animal species. While its anticholinergic activity is comparable to atropine in isolated tissues, in vivo studies in unanesthetized cats show it to be about half as active as atropine when administered orally. pendopharm.comrxlist.comdrugbank.com

In terms of its antihistaminic effects, laboratory animal studies have shown that benztropine's activity is comparable to that of pyrilamine (B1676287) maleate, a potent antihistamine. pendopharm.comrxlist.comnih.gov The duration of its antihistaminic action also approaches that of pyrilamine maleate. pendopharm.comrxlist.com These dual anticholinergic and antihistaminic properties are a defining feature of benztropine's pharmacological profile. pendopharm.comwikipedia.org

Blood-Brain Barrier Permeation Studies in Animal Models

Benztropine's therapeutic efficacy in the central nervous system is contingent upon its ability to cross the blood-brain barrier (BBB). Preclinical studies have confirmed that benztropine exhibits high permeability across the BBB, enabling its central anticholinergic effects nih.govnih.gov. Investigations using various animal and in vitro models have sought to quantify this permeation and understand the underlying transport mechanisms.

In studies with Sprague-Dawley rats, benztropine analogs have demonstrated significant brain uptake. For instance, the brain-to-plasma partition coefficients for chloro-benztropine analogs, 4'-Cl BZT and 4',4''-diCl BZT, were found to be 4.6 and 4.7, respectively. These values are more than double that of cocaine (2.1), indicating a greater extent of brain penetration nih.gov. Similarly, other N-substituted benztropine analogs showed brain-to-plasma partition coefficients that were at least twofold higher than cocaine's nih.gov. These findings from in vivo animal models suggest that the distinctive behavioral profiles of these analogs are not due to limited brain exposure nih.gov.

In vitro models have been employed to further characterize the permeability of benztropine and its analogs. Transport studies using bovine brain microvessel endothelial cells showed that the permeability of certain benztropine analogs was significantly higher than that of cocaine nih.gov. Further research using Madin-Darby canine kidney-multidrug resistance 1 (MDCK-MDR1) and Caco-2 cell monolayers, which are models for studying BBB transport, indicated that chloro-benztropine analogs are substrates for the P-glycoprotein (P-gp) efflux transporter. The addition of a P-gp inhibitor, verapamil, reduced the efflux of these analogs and enhanced their absorptive transport, confirming the role of P-gp in limiting their brain accumulation nih.gov.

Table 1: Comparative Blood-Brain Barrier Permeation Data in Preclinical Models

Compound Model System Key Finding Reference
Benztropine General Animal Studies Demonstrates high permeability across the blood-brain barrier. nih.govnih.gov
4'-Cl BZT Sprague-Dawley Rats Brain-to-plasma partition coefficient of 4.6 (vs. 2.1 for cocaine). nih.gov
4',4''-diCl BZT Sprague-Dawley Rats Brain-to-plasma partition coefficient of 4.7 (vs. 2.1 for cocaine). nih.gov
AHN 1-055 Bovine Brain Microvessel Endothelial Cells Transport rate of 2.15 x 10⁻⁴ cm/s (higher than cocaine at 1.63 x 10⁻⁴ cm/s). nih.gov
JHW 007 Bovine Brain Microvessel Endothelial Cells Transport rate of 2.83 x 10⁻⁴ cm/s (higher than cocaine at 1.63 x 10⁻⁴ cm/s). nih.gov
Chloro BZT Analogs MDCK-MDR1 & Caco-2 Monolayers Identified as substrates of the P-gp efflux transporter. nih.gov

Metabolic Pathways and Excretion Profiles in Preclinical Animal Models

Preclinical investigations in animal models, particularly rats, have elucidated the extensive hepatic metabolism of benztropine. The metabolic transformations are characterized by Phase I functionalization reactions and subsequent Phase II conjugation nih.govdrugbank.com. The primary Phase I metabolic pathways identified are N-oxidation, N-dealkylation, and ring hydroxylation drugbank.comnih.gov.

Following oral administration of benztropine to rats, a number of Phase I metabolites have been isolated and identified in both urine and bile. These include nih.gov:

N-oxidation: This pathway leads to the formation of benztropine N-oxide. A further metabolite, 4'-hydroxybenztropine N-oxide, is also formed, indicating that N-oxidation can occur after ring hydroxylation nih.gov.

N-dealkylation: This process results in the removal of a methyl group to form N-desmethylbenztropine. This metabolite can also undergo further hydroxylation to yield N-desmethyl-4'-hydroxybenztropine nih.gov.

Ring Hydroxylation: Hydroxylation of the benzhydryl moiety, specifically at the 4'-position, is a significant pathway, producing 4'-hydroxybenztropine. This metabolite can then be further metabolized via N-oxidation or N-dealkylation nih.gov. Another identified metabolite is methoxy-4'-hydroxybenztropine nih.gov.

The Phase I metabolites can subsequently undergo Phase II conjugation reactions. In rat models, four distinct glucuronide conjugates of benztropine have been characterized in bile and urine. These Phase II metabolites are formed by the attachment of glucuronic acid to hydroxylated metabolites, a process which increases their water solubility and facilitates excretion. The identified conjugates include 4'-O-glucuronylbenzotropine, N-desmethyl-4'-O-glucuronylbenztropine, methoxy-4'-O-glucuronylbenztropine, and 4'-O-glucuronylbenztropine N-oxide nih.gov.

The excretion of these various metabolites, along with some unmetabolized benztropine, occurs primarily through the urine and bile nih.govnih.gov.

Table 2: Benztropine Metabolites Identified in Rat Urine and Bile

Metabolite Metabolic Pathway(s) Phase Reference
Benztropine N-oxide N-oxidation I nih.gov
N-desmethylbenztropine N-dealkylation I nih.gov
Tropine Ether cleavage I nih.gov
4'-hydroxybenztropine Ring Hydroxylation I nih.gov
N-desmethyl-4'-hydroxybenztropine N-dealkylation, Ring Hydroxylation I nih.gov
4'-hydroxybenztropine N-oxide Ring Hydroxylation, N-oxidation I nih.gov
Methoxy-4'-hydroxybenztropine Ring Hydroxylation, Methylation I nih.gov
4'-O-glucuronylbenzotropine Ring Hydroxylation, Glucuronidation II nih.gov
N-desmethyl-4'-O-glucuronylbenztropine N-dealkylation, Ring Hydroxylation, Glucuronidation II nih.gov
Methoxy-4'-O-glucuronylbenztropine Ring Hydroxylation, Methylation, Glucuronidation II nih.gov
4'-O-glucuronylbenztropine N-oxide Ring Hydroxylation, N-oxidation, Glucuronidation II nih.gov

Structure Activity Relationships Sar of Benztropine Mesilate and Analogs

Analysis of Core Tropane (B1204802) Structure Contributions

The tropane skeleton is a defining feature of benztropine (B127874), forming a rigid bicyclic scaffold that is crucial for its pharmacological activity. nih.gov This tropane ring system is also found in molecules like cocaine, which helps explain benztropine's affinity for the dopamine (B1211576) transporter (DAT). drugbank.comnih.gov However, the stereochemistry of the tropane moiety in benztropine differs from that in cocaine. Benztropine possesses a 3α-tropane configuration, which contributes to its distinct binding profile compared to the 3β configuration of cocaine. nih.gov

Studies on benztropine analogs have highlighted the importance of specific positions on the tropane ring:

The Nitrogen Atom (N-8): The nitrogen atom within the tropane bridge is considered a critical element for the interaction of benztropine ligands with the dopamine transporter. gpatindia.com Modifications at this position, such as replacing the N-methyl group with substituents of greater steric bulk, can significantly decrease affinity for muscarinic receptors. nih.gov This allows for the development of analogs with higher selectivity for the DAT. nih.gov

The 2-Position: Unlike cocaine and its analogs, a substituent at the 2-position of the tropane ring is not essential for high-affinity binding to the DAT in the benztropine class. nih.gov However, modifications at this position can still influence receptor selectivity, with certain substituents being favored for DAT binding while potentially interfering with binding at other sites, like the histamine (B1213489) H1 receptor. nih.gov

The tropane skeleton's rigidity and the specific orientation of its functional groups are key determinants of how benztropine and its derivatives fit into the binding pockets of their target receptors.

Significance of the Diphenylmethoxy Moiety

The 3α-diphenylmethoxy group attached to the tropane ring is the second critical component of benztropine's structure, bearing a resemblance to the antihistamine and anticholinergic drug, diphenhydramine (B27). bionity.comnih.gov This moiety, which consists of two phenyl rings linked to a methoxy (B1213986) group, is essential for the compound's binding to both the dopamine transporter and muscarinic receptors. nih.gov

The significance of this structural feature is underscored by the following observations:

Compounds that possess a diphenylmethoxy moiety often exhibit a binding profile at the DAT that is distinct from that of cocaine-like molecules. nih.gov

The two aromatic rings are a general structural feature of classical histamine H1 receptor antagonists, which aligns with benztropine's known antihistaminic activity. nih.gov

Substitutions on these phenyl rings can modulate the compound's activity and selectivity. drugbank.comnih.gov

The presence and orientation of the diphenylmethoxy group are thus fundamental to benztropine's multifaceted pharmacological effects.

Impact of Chemical Substituents on Receptor Binding Affinity and Selectivity

Modifying the chemical structure of benztropine through the addition of various substituents has been a key strategy in developing analogs with altered receptor binding affinities and selectivities. These studies provide crucial insights into the SAR of the benztropine class.

Aromatic Ring Substitutions:

Halogenation: The introduction of a chlorine atom at the para position of one of the phenyl rings has been shown to increase the compound's potency for inhibiting dopamine uptake while simultaneously decreasing its inhibitory effects on serotonin (B10506) and norepinephrine (B1679862) transporters. drugbank.com Similarly, analogs with fluorine substitutions, such as in 3α-[bis(4'-fluorophenyl)methoxy]-tropane (a component of analogs like AHN1-055 and JHW007), maintain high affinity for the DAT. nih.gov

General Substitutions: For both DAT and histamine H1 receptor binding, smaller substituents on the aromatic rings of the diphenylmethoxy group are generally well-tolerated. nih.gov However, for optimal H1 receptor binding, substitution on only one of the aromatic rings is preferred. nih.gov

N-Position Substitutions:

Replacing the N-methyl group with larger N-alkyl substituents (e.g., N-allyl in AHN2-005, N-butyl in JHW007) has been a successful strategy to reduce muscarinic M1 receptor affinity, thereby creating more selective DAT inhibitors. nih.govnih.gov These N-substituted analogs often retain high affinity for the DAT but show diminished cocaine-like behavioral effects. nih.gov

These findings demonstrate that specific chemical substitutions can fine-tune the pharmacological profile of benztropine, enhancing its selectivity for the dopamine transporter over other monoamine transporters and receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Benztropine and Selected Analogs

Compound DAT SERT NET M1 H1 σ1 σ2
Benztropine 13 - 28 457 - 3,260 376 - 4,810 ~1 16 - -
AHN1-055 11 - 29 3,260 4,810 11.6 - 119 78.7
AHN2-005 - - - - - 13.9 26.6
JHW007 11 4,600 7,350 1,030 470 2.4 12.0
4'-Cl-Benztropine 16 2,700 2,900 1.8 - - -

Note: Data compiled from multiple sources. nih.govnih.govnih.govresearchgate.net Ranges are provided where different studies reported varying values. A lower Ki value indicates higher binding affinity. "-" indicates data not available.

Comparative Analysis with Related Compounds

Comparing benztropine to structurally or functionally related compounds further clarifies its unique SAR profile.

Atropine (B194438): Benztropine is considered an analog of atropine due to the shared tropane core. drugbank.comnih.gov Both are muscarinic antagonists, but benztropine's anticholinergic activity is estimated to be about half that of atropine. bionity.com Unlike atropine, benztropine possesses significant dopamine reuptake inhibiting properties due to its diphenylmethoxy moiety. drugbank.com

Diphenhydramine: The structural similarity between benztropine's diphenylmethoxy group and diphenhydramine is notable. nih.govnih.gov This accounts for benztropine's antihistaminic effects. drugbank.com While both are anticholinergic, benztropine is a more potent anticholinergic agent, whereas diphenhydramine is primarily used as an antihistamine with anticholinergic effects being secondary. reddit.commedscape.com In reversing drug-induced motor suppression, benztropine has shown a longer duration of action than diphenhydramine. nih.gov

Cocaine Analogs: Benztropine and cocaine share a tropane scaffold and both bind to the DAT. nih.govnih.gov However, their interaction with the transporter and subsequent behavioral effects are markedly different. nih.gov

Stereochemistry: Benztropine's 3α stereochemistry versus cocaine's 3β configuration leads to different binding modes. nih.gov

Binding Mechanism: Research suggests that benztropine and its analogs bind to the DAT in a manner that does not produce the same stimulant effects as cocaine. nih.govwikipedia.org This has led to the classification of benztropine as an "atypical" dopamine reuptake inhibitor. wikipedia.org Studies with mutant dopamine transporters show that mutations that increase affinity for cocaine can decrease affinity for benztropine, highlighting their different binding mechanisms. nih.gov

Table 2: Comparative Profile of Benztropine and Related Compounds

Feature Benztropine Atropine Diphenhydramine Cocaine
Core Structure Tropane Tropane Benzhydryl Tropane
Primary Mechanism M1 Antagonist, DAT Inhibitor Muscarinic Antagonist H1 Antagonist DAT Inhibitor
Anticholinergic Activity High Very High Moderate Low
DAT Affinity High Negligible Low High
Stimulant Effects Atypical/Low None Sedative High

This table provides a generalized comparison based on available pharmacological data. bionity.comdrugbank.comnih.govnih.govwikipedia.org

Emerging Research Applications and Potential Mechanisms

Anti-Cancer Stem Cell (CSC) Research

Benztropine (B127874) mesilate has been identified as a potent inhibitor of breast cancer stem cells (BCSCs) both in laboratory settings and in living organisms. nih.govresearchgate.net Its potential as an anti-CSC agent was discovered through a cell-based phenotypic screening of thousands of FDA-approved drugs and other molecules. nih.gov

A key characteristic of cancer stem cells is their ability to self-renew and form three-dimensional spherical colonies in culture, known as mammospheres. This capacity is closely linked to tumorigenicity. nih.gov Studies have demonstrated that benztropine mesilate significantly inhibits the formation of these mammospheres in various BCSC-enriched cell lines, including MDA-MB-231 and 4T1-luc2. nih.govresearchgate.net

Furthermore, this compound has been shown to impair the self-renewal capability of BCSCs. nih.govresearchgate.net In preclinical experiments, cancer cells were pre-treated with the compound and then cultured for several generations without the drug. The results indicated a persistent, significant reduction in the cells' ability to form new spheres, suggesting that this compound targets the stem cell-like subpopulation and hinders the recovery of sphere-forming capacity even after the drug is withdrawn. nih.gov This effect was observed to be maintained through multiple generations of spheres. researchgate.net

Table 1: Effect of this compound on BCSC Sphere Formation and Self-Renewal

Cell Line Assay Key Finding Reference
HMLER-shEcad Sphere Formation Potently inhibited sphere formation in BCSC-enriched cultures. nih.govresearchgate.net
MDA-MB-231 Sphere Formation Significantly inhibited mammosphere formation. nih.govresearchgate.net
4T1-luc2 Sphere Formation Significantly inhibited mammosphere formation. nih.govresearchgate.net
MDA-MB-231 Self-Renewal Pre-treatment markedly suppressed sphere-forming efficiency in subsequent generations. researchgate.net
4T1-luc2 Self-Renewal Pre-treatment showed an apparent effect on self-renewal capability, which persisted after drug withdrawal. nih.gov

Cancer stem cells are often identified by specific surface markers and enzyme activity. Two of the most well-established phenotypes for BCSCs are high aldehyde dehydrogenase (ALDH) activity (ALDH+) and the CD44+/CD24- surface marker profile. nih.govresearchgate.net

Research has consistently shown that treatment with this compound leads to a dose-dependent reduction in the percentage of cells with these CSC characteristics. nih.govresearchgate.net In studies using MDA-MB-231, SKBR3, and 4T1-luc2 cell lines, incubation with this compound decreased the subpopulation of cells with high ALDH activity. nih.govoncotarget.com Similarly, the compound reduced the proportion of cells exhibiting the CD44+/CD24- phenotype in MDA-MB-231 spheres. researchgate.netresearchgate.net These findings confirm that this compound selectively targets and diminishes the CSC subpopulation within a tumor. oncotarget.com

Table 2: Modulation of BCSC Subpopulations by this compound

Cell Line CSC Marker Effect of this compound Reference
MDA-MB-231 ALDH+ Dose-dependent reduction in the cell percentage with high ALDH activity. nih.govoncotarget.com
SKBR3 ALDH+ Reduction in the cell percentage with high ALDH activity. oncotarget.com
4T1-luc2 ALDH+ Reduction in the cell percentage with high ALDH activity. oncotarget.com
MDA-MB-231 CD44+/CD24- Dose-dependent reduction in the proportion of CD44+/CD24- cells. researchgate.netresearchgate.net

To validate the in vitro findings, the anti-tumorigenic effects of this compound were tested in animal models. The 4T1 mouse model, which uses a highly aggressive and metastatic murine breast cancer cell line, is a standard for such studies. nih.govbrieflands.com In this model, this compound demonstrated a significant ability to inhibit the tumor-initiating potential of cancer cells. nih.govnih.gov

When mice were treated with this compound, there was a significant reduction in the cancer stem cell frequency. oncotarget.com One study calculated that the frequency of CSCs capable of repopulating a tumor was 1 in 9 for the control group, whereas for the this compound-treated group, it was significantly lower at 1 in 218. oncotarget.com This inhibition of tumor-initiating potential underscores the compound's promise as a potential anti-CSC agent. nih.govoncotarget.com

The pharmacological activity of this compound is known to involve the antagonism of muscarinic acetylcholine (B1216132) receptors, inhibition of dopamine (B1211576) reuptake, and antagonism of histamine (B1213489) receptors. nih.gov Research suggests that these same pathways are likely involved in its anti-CSC effects. nih.govresearchgate.net

Functional studies have shown that the inhibitory effects of this compound on mammosphere formation can be partially reversed by the addition of agonists for acetylcholine receptors (carbachol), dopamine receptors (dopamine), and histamine receptors (histamine). nih.govoncotarget.comresearchgate.net This finding indicates that this compound's ability to impair CSC functions is mediated, at least in part, through its interaction with these receptor systems. nih.govresearchgate.net Other research has specifically highlighted the dopamine transporter (DAT), also known as solute carrier family 6 member 3 (SLC6A3), as a direct target. nih.govnih.gov Inhibition of DAT is proposed as a key mechanism through which benztropine suppresses tumor growth. mdpi.com

A significant challenge in cancer treatment is the inherent resistance of cancer stem cells to conventional chemotherapy. researchgate.net Emerging evidence suggests that this compound can enhance the efficacy of standard chemotherapeutic drugs. researchgate.net

In preclinical studies, the combination of this compound with paclitaxel (B517696), a common chemotherapy agent, was tested on MDA-MB-231 and 4T1-luc2 breast cancer cells. nih.gov The combination treatment was significantly more effective at impairing mammosphere formation compared to either paclitaxel or this compound used alone. nih.govoncotarget.com For instance, in MDA-MB-231 cells, this compound alone reduced sphere formation by over 57% compared to the control, and the combination showed a similar potent inhibition, far exceeding the effect of paclitaxel alone. nih.govoncotarget.com This synergistic effect suggests a potential clinical strategy where this compound could be used to target the BCSC population, making tumors more susceptible to traditional chemotherapy. researchgate.net

Beyond its effects on CSCs, benztropine has demonstrated broader anti-cancer activity in animal models, including the suppression of primary tumor growth, the reduction of circulating tumor cells (CTCs), and the attenuation of metastasis. nih.govnih.govresearchgate.net CTCs are cancer cells that detach from a primary tumor and travel through the bloodstream, seeding metastases in distant organs. mdpi.com

In a tumor allograft mouse model using aggressive LuM1 cancer cells, intraperitoneal administration of benztropine significantly suppressed the growth of primary tumors. nih.gov The treatment also led to a reduction in tumor weight and attenuated metastasis to the lungs, as evidenced by fewer metastatic nodules. nih.govmdpi.com Furthermore, benztropine treatment was found to decrease the number of detectable CTCs in the bloodstream of the tumor-bearing mice. nih.govconsensus.appconsensus.app This multifaceted anti-cancer activity is linked to the drug's ability to inhibit key pro-tumorigenic factors and signaling pathways, including STAT3, NF-κB, and β-catenin. nih.govnih.gov

Antiviral Research

This compound has demonstrated notable potential as an antiviral agent, particularly against highly pathogenic filoviruses.

Benztropine has been identified as a potent inhibitor of filovirus infections in cell culture studies. researchgate.net It exhibits broad-spectrum activity, effectively inhibiting various strains of both Ebola virus (EBOV) and Marburg virus (MARV). researchgate.netnih.gov Laboratory testing determined its inhibitory concentrations (IC50) against several EBOV isolates, including Kikwit, Mayinga, and Sudan, as well as against MARV. researchgate.net This suggests that benztropine could be a candidate for developing broad-spectrum antifilovirus therapies. nih.gov

Table 2: In Vitro Antiviral Activity of this compound Against Filoviruses

Virus Strain IC50 Value (μM) Cell Line Used
Ebola Virus (Kikwit) 2.8 Vero
Ebola Virus (Mayinga) 1.7 Vero
Ebola Virus (Sudan) 4.9 Vero
Marburg Virus (MARV) 10.6 - 11 Vero

Data sourced from research on benztropine's antifilovirus activity in cell culture. researchgate.net

The antiviral mechanism of benztropine against filoviruses appears to occur at an early stage of the viral life cycle, specifically inhibiting viral entry into the host cell. nih.gov Research using "time-of-addition" experiments indicates that the drug acts at a post-attachment step. researchgate.net This means it does not prevent the virus from binding to the surface of the host cell but rather interferes with subsequent processes necessary for entry, such as membrane fusion. researchgate.netnih.gov

Further structural studies have revealed that benztropine directly interacts with the Ebolavirus glycoprotein (B1211001) (GP). nih.gov It binds within a large cavity located between the GP1 and GP2 subunits of the protein. nih.gov This binding is thought to destabilize the prefusion conformation of the glycoprotein, a mechanism shared with other compounds known to inhibit EBOV. nih.gov By destabilizing the protein, benztropine effectively blocks the fusion of the viral and endosomal membranes, halting the infection process. nih.gov

Neuroprotective and Remyelination Research

A significant area of emerging research for benztropine is in the field of neuroregeneration, with a focus on its potential to treat demyelinating diseases like multiple sclerosis (MS).

Studies have identified benztropine as a potent inducer of oligodendrocyte progenitor cell (OPC) differentiation. nih.govlabmedica.com OPCs are resident stem cells in the central nervous system that are the primary source of new myelinating oligodendrocytes. nih.gov In diseases like MS, the failure of OPCs to differentiate into mature, myelin-producing cells contributes to the progressive nature of the disease. labmedica.commdpi.com

Image-based screening of thousands of compounds revealed that benztropine effectively promotes the maturation of OPCs into oligodendrocytes capable of producing myelin. labmedica.commsdiscovery.org In vitro experiments using rodent OPCs showed that treatment with benztropine led to an increased expression of myelin basic protein (MBP), a key component of the myelin sheath. nih.gov This pro-differentiating effect is believed to be mediated, at least in part, through the antagonism of M1 and/or M3 muscarinic receptors on OPCs. nih.govmsdiscovery.org

The pro-differentiating effect of benztropine has been validated in preclinical animal models of multiple sclerosis. In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics the inflammatory demyelination seen in relapsing-remitting MS, benztropine administration led to a significant decrease in clinical severity. nih.govlabmedica.com This was associated with an increase in the number of mature oligodendrocytes and enhanced remyelination within the spinal cord, even in the presence of inflammation. msdiscovery.orgresearchgate.net

Furthermore, in the cuprizone-induced model of demyelination, which is T-cell-independent, benztropine treatment also resulted in enhanced remyelination. nih.govlabmedica.com This finding suggests that the drug's efficacy is a direct result of promoting myelin repair rather than suppressing the immune system. nih.gov The evidence from these preclinical models highlights benztropine's potential as a regenerative therapy for MS, possibly complementing existing immunomodulatory treatments. nih.govmsdiscovery.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Atropine (B194438)
β-catenin
Diphenhydramine (B27)
Dopamine
GBR-12935
Interferon-beta
Fingolimod
Myelin basic protein (MBP)
Trihexyphenidyl
Amitriptyline
Nisoxetine

Research in Substance Use Disorders (e.g., cocaine addiction models)

This compound's primary action as a dopamine transporter (DAT) inhibitor has led to significant research into its potential application in treating substance use disorders, particularly cocaine addiction. nih.govnih.gov The rationale stems from the fact that both benztropine and cocaine block the DAT, which is the primary mechanism behind cocaine's reinforcing effects. nih.gov However, despite this shared target, benztropine does not exhibit the same high abuse potential as cocaine, classifying it as an "atypical" DAT inhibitor. nih.govwikipedia.org This distinction has made it and its derivatives subjects of interest for developing medications to treat cocaine dependence. nih.govnih.gov

The core of this research lies in the differential molecular interactions with the dopamine transporter. nih.gov Studies suggest that benztropine and its analogues bind to the DAT in a manner distinct from cocaine. nih.gov This alternative binding mode is thought to be responsible for its unique pharmacological profile, where it can occupy the transporter and block cocaine's effects without producing the rapid, intense dopamine surge associated with cocaine's reinforcing properties. nih.govnih.gov The structural feature largely credited with this atypical binding is the diphenylmethoxy moiety found in benztropine. nih.gov

Preclinical studies in animal models have been crucial in characterizing these differences. In contrast to cocaine, benztropine demonstrates significantly lower efficacy in stimulating locomotor activity in mice. nih.gov Furthermore, it does not fully replicate the discriminative stimulus effects of cocaine in rats, indicating that it does not produce the same subjective effects. nih.gov

Researchers have synthesized and evaluated numerous benztropine analogues to enhance potency and selectivity for the DAT while minimizing cocaine-like activity. nih.gov These efforts aim to create a compound that can effectively serve as a substitute medication, reducing cocaine craving and self-administration without having abuse potential itself. nih.gov One such analogue, JHW 007, displays high affinity for the DAT but has a low abuse liability and has been shown to block the effects of cocaine, including its self-administration in animal models. nih.govusda.gov Another novel N-substituted benztropine analog, GA2-50, was found to induce a much slower, longer-lasting, and less pronounced elevation of dopamine in the nucleus accumbens of rats compared to cocaine. nih.gov

Clinical investigations have also been undertaken. A clinical trial was designed to evaluate the efficacy of benztropine on cocaine craving stimulated by environmental cues. clinicaltrials.gov However, a study in human volunteers found that pretreatment with benztropine did not significantly alter the physiological or subjective responses to acute cocaine administration. researchgate.net

Detailed Research Findings from Preclinical Models

CompoundPrimary TargetEffect on Locomotor Activity (Mice)Cocaine-like Discriminative Stimulus Effects (Rats)Effect on Nucleus Accumbens Dopamine Levels (Rats)Reference
CocaineDopamine Transporter (DAT)High EfficacyFully Reproduces EffectsRapid, High-Magnitude Increase nih.govnih.gov
BenztropineDopamine Transporter (DAT), Muscarinic ReceptorsLow EfficacyDoes Not Fully Reproduce EffectsNot specified in these studies nih.govdrugbank.com
GA2-50 (Benztropine Analog)Dopamine Transporter (DAT)Not specified in these studiesNot specified in these studiesSlow, Reduced, and Long-Lasting Increase nih.gov
JHW 007 (Benztropine Analog)Dopamine Transporter (DAT)Lacks cocaine-like effectsNot specified in these studiesNot specified in these studies nih.gov
GBR 12935 (Selective DAT Inhibitor)Dopamine Transporter (DAT)High Efficacy, Enhances Cocaine's EffectFully Reproduces EffectsNot specified in these studies nih.gov

Q & A

Q. Q1. What are the recommended experimental protocols for handling Benztropine mesylate in laboratory settings to ensure safety and reproducibility?

Methodological Answer: Benztropine mesylate requires strict safety protocols due to its harmful effects if ingested or inhaled. Researchers should:

  • Use NIOSH/CEN-approved respiratory protection (e.g., HEPA filters) during procedures generating dust or aerosols .
  • Wear gloves, safety goggles, and full-length aprons to prevent skin/eye contact .
  • Store the compound in tightly sealed containers in dry, well-ventilated areas to avoid degradation .
  • Include detailed handling procedures in the "Experimental" section of manuscripts to enable replication .

Q. Q2. How should researchers characterize the purity and identity of newly synthesized Benztropine mesylate derivatives?

Methodological Answer: For novel derivatives, provide:

  • Spectroscopic evidence : NMR, IR, and mass spectrometry data to confirm molecular structure .
  • Elemental analysis : To validate purity thresholds (≥95% recommended) .
  • Chromatographic data : HPLC or GC traces for batch consistency .
    For known compounds, cite prior literature with matching spectral data .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between preclinical neuroprotective effects of Benztropine mesylate and clinical data showing risks in off-label use for tardive dyskinesia?

Methodological Answer: To analyze discrepancies:

  • Comparative dose-response studies : Compare neuroprotective doses in rodent models (e.g., rNAION studies using 0.5–2 mg/kg ) with clinical doses linked to adverse effects (e.g., 1–4 mg/day in humans ).
  • Mechanistic profiling : Investigate receptor specificity (e.g., D2 dopamine receptor antagonism vs. muscarinic acetylcholine receptor modulation) across species .
  • Systematic reviews : Use PRISMA guidelines to assess bias in preclinical vs. real-world studies .

Q. Q4. What methodological strategies optimize the reproducibility of Benztropine mesylate’s anticholinergic effects in in vivo models?

Methodological Answer:

  • Standardized models : Use established protocols like the rNAION rat model with rose Bengal/laser photodynamic induction .
  • Blinded dosing : Administer Benztropine mesylate via intraperitoneal injection to minimize variability in oral bioavailability .
  • Control for confounders : Monitor environmental factors (e.g., light exposure in photodynamic models) and report them in supplementary materials .

Q. Q5. How can researchers validate Benztropine mesylate’s physicochemical properties (e.g., LogP, solubility) for drug formulation studies?

Methodological Answer:

  • Experimental validation : Use shake-flask or HPLC methods to measure LogP (reported as 4.94 ) and solubility in aqueous buffers.
  • Computational modeling : Apply software like COSMOtherm to predict partitioning behavior and compare with empirical data .
  • Stability testing : Assess degradation under varying pH/temperature conditions using accelerated stability protocols .

Data Analysis and Interpretation

Q. Q6. How should researchers address batch-to-batch variability in Benztropine mesylate’s pharmacological activity?

Methodological Answer:

  • Quality control assays : Include potency testing (e.g., dopamine reuptake inhibition assays) for each batch .
  • Statistical adjustments : Use mixed-effects models to account for variability in multi-batch studies .
  • Metadata reporting : Document synthesis conditions (e.g., solvent purity, reaction time) in supplementary files .

Q. Q7. What statistical approaches are recommended for analyzing dose-dependent effects of Benztropine mesylate in neuroprotection studies?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50/IC50 values .
  • ANOVA with post hoc tests : Compare treatment groups against controls (e.g., PBS in rNAION models ).
  • Power analysis : Predefine sample sizes using pilot data to ensure adequate statistical power .

Ethical and Reporting Standards

Q. Q8. How can researchers ensure compliance with ethical guidelines when using Benztropine mesylate in animal studies?

Methodological Answer:

  • IACUC approval : Submit detailed protocols for animal welfare (e.g., pain management in rNAION models ).
  • ARRIVE 2.0 guidelines : Report animal sex, age, and housing conditions to enhance transparency .
  • Adverse event reporting : Document and publish negative outcomes to avoid publication bias .

Cross-Disciplinary Applications

Q. Q9. What in vitro assays are most suitable for studying Benztropine mesylate’s dual role as a dopamine reuptake inhibitor and anticholinergic agent?

Methodological Answer:

  • Radioligand binding assays : Quantify affinity for DAT (dopamine transporter) and mAChRs .
  • Functional assays : Measure intracellular cAMP levels in CHO cells expressing D2 receptors .
  • Cross-validation : Compare results with patch-clamp electrophysiology for mechanistic clarity .

Contradictory Findings

Q. Q10. How should researchers interpret conflicting data on Benztropine mesylate’s efficacy in Parkinson’s disease vs. tardive dyskinesia?

Methodological Answer:

  • Subgroup analysis : Stratify clinical data by patient demographics (e.g., age, disease stage) .
  • Receptor occupancy studies : Use PET imaging to correlate D2 receptor blockade with therapeutic/adverse effects .
  • Meta-regression : Explore dose, duration, and formulation as moderators of outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.